N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
The compound N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide features a pyrimido[5,4-b]indole core substituted at position 3 with a 4-methylphenyl group and at position 4 with an oxo group. A thioether linkage connects the core to an acetamide moiety, which is further substituted with a 2-ethoxyphenyl group.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-3-34-22-11-7-6-10-21(22)28-23(32)16-35-27-30-24-19-8-4-5-9-20(19)29-25(24)26(33)31(27)18-14-12-17(2)13-15-18/h4-15,29H,3,16H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXSVDNCIXDBAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the pyrimidoindole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-methylphenyl group: This can be achieved through a Friedel-Crafts acylation reaction.
Attachment of the ethoxyphenyl group: This step often involves a nucleophilic substitution reaction.
Formation of the sulfanylacetamide moiety: This is typically done through a thiolation reaction followed by amidation.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidoindole core, potentially leading to the formation of alcohol derivatives.
Substitution: The ethoxyphenyl and 4-methylphenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry:
Catalysis: The compound’s unique structure may allow it to act as a catalyst or catalyst precursor in organic reactions.
Material Science:
Biology and Medicine:
Pharmacology: The compound could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biochemistry: Its interactions with biological macromolecules could be studied to understand its mechanism of action and potential side effects.
Industry:
Chemical Industry: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide would depend on its specific application. In a pharmacological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structure suggests potential interactions with hydrophobic pockets in proteins, as well as possible hydrogen bonding and van der Waals interactions.
Comparison with Similar Compounds
Structural Analogs in the Pyrimido[5,4-b]indole Series
Key analogs from share the pyrimido[5,4-b]indole core but differ in substituents at the acetamide nitrogen and the indole’s 3-position (Table 1):
Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indole Derivatives
Notes:
- The target compound’s 2-ethoxyphenyl group introduces steric bulk and polarity compared to alkyl chains in compounds 27–32. Ethoxy groups may enhance solubility compared to tert-butyl or isopentyl substituents.
- Substitution at the 3-position (4-methylphenyl vs. phenyl in compounds) could modulate receptor binding. Methyl groups may increase hydrophobicity, while methoxy () adds polarity .
Physicochemical Properties
- Melting Points : While the target compound’s m.p. is unreported, analogs like Compound 3 () melt at 174–176°C, suggesting similar thermal stability for the acetamide series .
- Solubility : The 2-ethoxyphenyl group likely enhances aqueous solubility compared to alkyl-substituted analogs (e.g., Compound 32’s tert-butyl group) .
Crystallographic and Conformational Insights
- Hydrogen Bonding : Analogs like N-(4-ethylphenyl)-...acetamide () form intramolecular C–H···O interactions, stabilizing planar amide conformations critical for receptor binding .
- Crystal Packing : Compounds in exhibit dimerization via N–H···O hydrogen bonds (R₂²(10) motifs), which may influence bioavailability .
Biological Activity
N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound notable for its unique structural features and potential pharmacological properties. This compound includes an ethoxyphenyl moiety linked to a pyrimidoindole derivative through a sulfanyl group. Its molecular formula is with a molecular weight of approximately 484.57 g/mol .
Structural Characteristics
The compound's structure can be broken down into several key components:
- Ethoxyphenyl Group : This moiety contributes to the compound's lipophilicity and potential interactions with biological membranes.
- Pyrimidoindole Core : Known for its bioactive properties, this core structure is prevalent in various medicinal compounds.
- Sulfanyl Linkage : This functional group may play a critical role in the compound's reactivity and interaction with biological targets.
Anticancer Potential
Preliminary studies indicate that this compound exhibits significant anticancer activity. Research has shown that compounds with similar structures often target specific pathways involved in cancer cell proliferation and survival. For instance:
- Mechanism of Action : The compound may inhibit key kinases involved in tumor growth, similar to other pyrimidine derivatives that have shown efficacy against various cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the ethoxy and sulfanyl groups could enhance its ability to penetrate bacterial membranes and disrupt cellular functions .
Interaction with Biological Macromolecules
Understanding how this compound interacts with proteins and nucleic acids is crucial for elucidating its mechanism of action:
- Protein Binding Studies : These studies are essential to determine the affinity of the compound for various biological targets, which can inform its pharmacological profile .
Case Studies
Several case studies have investigated the biological activity of structurally related compounds:
- Study on Pyrimidoindole Derivatives : A series of pyrimidoindole derivatives were synthesized and tested for anticancer activity against leukemia cell lines. Results showed that specific substitutions led to enhanced potency .
- Antibacterial Efficacy : A study focusing on thienopyrimidine derivatives demonstrated their effectiveness against biofilms formed by Pseudomonas aeruginosa, highlighting the potential of similar structures in combating resistant strains .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
